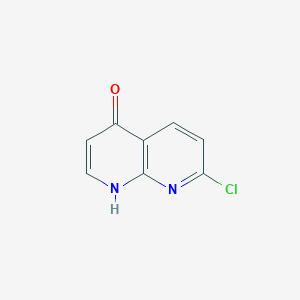

7-Chloro-1,8-naphthyridin-4(1H)-one

Description

Structure

3D Structure

Properties

IUPAC Name |

7-chloro-1H-1,8-naphthyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H5ClN2O/c9-7-2-1-5-6(12)3-4-10-8(5)11-7/h1-4H,(H,10,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QSABLAUDROJKSH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC2=C1C(=O)C=CN2)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H5ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60704799 | |

| Record name | 7-Chloro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

286411-21-0, 286411-19-6 | |

| Record name | 7-Chloro-1,8-naphthyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60704799 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7-chloro-1,8-naphthyridin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Chemical structure and properties of 7-Chloro-1,8-naphthyridin-4(1H)-one

An In-depth Technical Guide to 7-Chloro-1,8-naphthyridin-4(1H)-one: A Cornerstone Scaffold for Modern Drug Discovery

Abstract

This technical guide provides a comprehensive scientific overview of 7-Chloro-1,8-naphthyridin-4(1H)-one, a heterocyclic compound of significant interest to the pharmaceutical and medicinal chemistry sectors. The 1,8-naphthyridine core is a privileged scaffold, forming the basis of numerous therapeutic agents. This document elucidates the chemical structure, physicochemical properties, robust synthetic methodologies, and detailed spectroscopic characterization of the title compound. Furthermore, it explores its chemical reactivity and derivatization potential, highlighting its pivotal role as a key intermediate in the synthesis of advanced bioactive molecules, particularly in the pursuit of novel anti-infective and anticancer agents. This guide is intended for researchers, chemists, and drug development professionals, offering both foundational knowledge and practical insights into the application of this versatile chemical building block.

Introduction: The Significance of the 1,8-Naphthyridine Core

Nitrogen-containing heterocyclic compounds are a cornerstone of medicinal chemistry, with the 1,8-naphthyridine scaffold holding a particularly esteemed position.[1] Its rigid, planar structure and hydrogen bonding capabilities allow it to effectively interact with a multitude of biological targets. This versatility has led to the development of a wide array of drugs with diverse therapeutic applications. The first commercially successful drug from this class, Nalidixic acid, was an antibacterial agent that functioned as a DNA gyrase inhibitor.[2][3] Subsequent structural modifications, particularly the introduction of fluorine and other substituents, have given rise to highly potent fluoroquinolone antibiotics like enoxacin and gemifloxacin.[2]

Beyond its established antibacterial prowess, the 1,8-naphthyridine nucleus has demonstrated a remarkable spectrum of biological activities, including anticancer, antiviral, anti-inflammatory, analgesic, and potent CNS-modulating effects.[1][2][4] Derivatives have been investigated as cannabinoid receptor ligands, protein kinase inhibitors, and agents for treating neurodegenerative diseases.[4][5][6]

Within this important class of compounds, 7-Chloro-1,8-naphthyridin-4(1H)-one (CAS No. 286411-19-6) emerges as a critical synthetic intermediate.[3] Its structure features two key points for chemical elaboration: the reactive chlorine atom at the 7-position, which is primed for nucleophilic substitution, and the lactam nitrogen at the 1-position, which can be readily alkylated or arylated. These features make it an ideal starting point for constructing libraries of novel compounds in the ongoing search for next-generation therapeutics.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's fundamental properties is a prerequisite for its effective use in research and development. This section details the structural and physical characteristics of 7-Chloro-1,8-naphthyridin-4(1H)-one.

Chemical Structure

The molecule consists of a fused bicyclic system where a pyridine ring is fused to a pyridinone ring.

Caption: Chemical structure of 7-Chloro-1,8-naphthyridin-4(1H)-one.

Physicochemical Data Summary

The following table summarizes key identifiers and computed properties for the title compound. Experimental data such as melting point and solubility are not widely reported and should be determined empirically.

| Property | Value | Source |

| IUPAC Name | 7-chloro-1H-1,8-naphthyridin-4-one | [3] |

| Synonym(s) | 7-chloro-1,4-dihydro-1,8-naphthyridin-4-one | [7] |

| CAS Number | 286411-19-6 | [3][7] |

| Molecular Formula | C₈H₅ClN₂O | [7] |

| Molecular Weight | 180.59 g/mol | [7] |

| Topological Polar Surface Area (TPSA) | 45.75 Ų | [7] |

| LogP (Computed) | 1.5765 | [7] |

| Hydrogen Bond Donors | 1 | [7] |

| Hydrogen Bond Acceptors | 2 | [7] |

| Storage Conditions | Sealed in dry, Room Temperature | [3] |

Synthesis and Mechanistic Insights

The synthesis of the 1,8-naphthyridin-4(1H)-one core is well-established, with the Gould-Jacobs reaction being a classical and reliable method. This approach involves the reaction of an aniline (or amino-pyridine) with a malonic acid derivative, followed by thermal cyclization. The choice of a high-boiling point solvent like diphenyl ether or Dowtherm A for the cyclization step is critical; the high temperature is necessary to overcome the activation energy for the intramolecular condensation that forms the pyridinone ring.

Proposed Synthetic Workflow

A plausible and efficient synthesis of 7-Chloro-1,8-naphthyridin-4(1H)-one starts from 2-amino-6-chloropyridine.

Caption: Proposed synthetic workflow for 7-Chloro-1,8-naphthyridin-4(1H)-one.

Experimental Protocol (Illustrative)

The following protocol is a representative, self-validating system for the synthesis.

-

Step 1: Condensation.

-

In a round-bottom flask equipped with a condenser, combine 2-amino-6-chloropyridine (1.0 eq) and diethyl ethoxymethylenemalonate (1.1 eq).

-

Heat the mixture to 120-130°C for 2-3 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) until the starting aminopyridine is consumed.

-

Causality: This step forms the key enamine intermediate. The temperature is sufficient to drive the reaction forward by eliminating ethanol, without causing premature cyclization.

-

Allow the mixture to cool. The intermediate often crystallizes upon cooling and can be purified by recrystallization from ethanol.

-

-

Step 2: Thermal Cyclization.

-

Add the intermediate from Step 1 to a high-boiling point solvent such as Dowtherm A in a flask fitted with a distillation head.

-

Heat the solution to approximately 250°C. Ethanol will distill off as the cyclization proceeds.

-

Maintain the temperature for 30-60 minutes. Monitor by TLC for the formation of the cyclized product.

-

Causality: The high temperature provides the necessary energy for the intramolecular Friedel-Crafts-type acylation, forming the pyridinone ring.

-

Cool the reaction mixture and dilute with a hydrocarbon solvent (e.g., hexane) to precipitate the product. Filter and wash the solid.

-

-

Step 3: Hydrolysis and Decarboxylation.

-

Suspend the crude ester from Step 2 in an aqueous solution of sodium hydroxide (e.g., 10% w/v).

-

Heat the mixture to reflux for 2-4 hours to ensure complete hydrolysis of the ester.

-

Cool the solution and carefully acidify with concentrated hydrochloric acid.

-

Gently heat the acidified mixture to 80-90°C to facilitate decarboxylation, which is often visible as gas evolution (CO₂).

-

Causality: The basic hydrolysis saponifies the ester to a carboxylate salt. Subsequent acidification protonates the carboxylate and catalyzes the loss of CO₂, a classic reaction for β-keto acids (or their vinylogous equivalents).

-

Cool the mixture in an ice bath. The final product will precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum.

-

Spectroscopic and Structural Characterization

Structural confirmation relies on a combination of spectroscopic techniques. The data presented here are predictive, based on the known effects of the compound's functional groups and comparison with similar structures.[8][9]

| Technique | Expected Observations |

| ¹H NMR | δ (ppm): ~12.0-13.0 (br s, 1H, N1-H), ~8.5 (d, 1H, H-2), ~8.0 (d, 1H, H-5), ~7.5 (d, 1H, H-6), ~6.5 (d, 1H, H-3). Chemical shifts are in DMSO-d₆ relative to TMS. The N-H proton is typically broad. Protons H-2 and H-5 are deshielded by adjacent nitrogen atoms and the carbonyl group. |

| ¹³C NMR | δ (ppm): ~175 (C4, carbonyl), ~155-160 (C7, C8a), ~140-145 (C2, C5), ~110-120 (C4a, C6), ~105 (C3). The carbonyl carbon (C4) is the most downfield signal. Carbons attached to nitrogen (C7, C8a, C2) also appear at a lower field. |

| IR Spectroscopy | ν (cm⁻¹): 3100-2900 (N-H stretch, broad), 1660-1680 (C=O stretch, amide), 1610-1580 (C=C and C=N ring stretches), ~700-800 (C-Cl stretch). The strong carbonyl absorption is a key diagnostic feature.[10][11] |

| Mass Spectrometry | m/z: Molecular ion (M⁺) peak at 180. A characteristic M+2 peak at 182 with ~1/3 the intensity of the M⁺ peak, confirming the presence of one chlorine atom. Key fragment ions would correspond to the loss of CO (m/z 152) and/or Cl (m/z 145).[12] |

Chemical Reactivity and Derivatization Potential

The synthetic value of 7-Chloro-1,8-naphthyridin-4(1H)-one lies in its predictable and versatile reactivity, providing access to a vast chemical space for drug discovery.

Caption: From scaffold to mechanism of action for antibacterial agents.

The derivatization of the 7-chloro group is central to this activity. For instance, the synthesis of Gemifloxacin, a potent fluoroquinolone antibiotic, relies on intermediates structurally related to the title compound. [13][14]Similarly, the anxiolytic agent Pagoclone utilizes a 7-chloro-1,8-naphthyridine fragment as a key part of its structure, demonstrating the scaffold's utility beyond anti-infectives. [15]Research has shown that substitutions at this position can lead to compounds with potent activity against multi-drug resistant bacterial strains and various cancer cell lines. [16][17][18]

Safety and Handling

As with any laboratory chemical, proper safety precautions must be observed.

-

Hazard Classification: This chemical is considered hazardous. It may cause skin and serious eye irritation and may be harmful if inhaled or swallowed. [19][20]* Handling: Use in a well-ventilated area or fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Avoid breathing dust or creating aerosols.

-

Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated place. [3]* Decomposition: Hazardous decomposition products upon thermal degradation can include carbon oxides, nitrogen oxides, and hydrogen chloride gas. [19] Researchers must consult the specific Safety Data Sheet (SDS) for this compound before use.

Conclusion

7-Chloro-1,8-naphthyridin-4(1H)-one is more than just a chemical compound; it is a versatile and powerful tool in the arsenal of the medicinal chemist. Its well-defined structure, predictable reactivity, and direct lineage to a host of biologically active molecules establish it as a high-value scaffold for drug discovery. The strategic importance of the 7-chloro substituent as a handle for chemical modification cannot be overstated, as it provides a direct route to novel derivatives with potentially enhanced potency, selectivity, and pharmacokinetic profiles. As the challenges of drug-resistant pathogens and complex diseases continue to grow, the intelligent application of cornerstone intermediates like 7-Chloro-1,8-naphthyridin-4(1H)-one will remain essential for the development of the next generation of life-saving therapeutics.

References

-

A mild synthesis of substituted 1,8-naphthyridines. Green Chemistry (RSC Publishing).

-

QSAR, Molecular Docking, and Pharmacokinetic Studies of 1,8-Naphthyridine Derivatives as Potential Anticancer Agents Targeting DNA Topoisomerase II. Journal of Bio-X Research - MedNexus.

-

Synthesis of 1,8-Naphthyridines by the Ionic Liquid-Catalyzed Friedlander Reaction and Application in Corrosion Inhibition. ACS Omega - ACS Publications.

-

7-Chloro-1,8-naphthyridin-4(1H)-one. ChemScene.

-

1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities. PubMed.

-

Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity. PubMed.

-

Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors. PubMed.

-

Pagoclone. Wikipedia.

-

1,8-Naphthyridine synthesis. Organic Chemistry Portal.

-

1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities. PubMed.

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. MDPI.

-

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. Ossila.

-

A Mild Synthesis of Substituted 1,8-Naphthyridines. The Royal Society of Chemistry.

-

1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities. Mini-Reviews in Medicinal Chemistry.

-

7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-n[15][21]aphthyridine-3-carboxylic Acid. Santa Cruz Biotechnology.

-

1H NMR spectrum of Compound 32. The Royal Society of Chemistry.

-

Enhancement of Antibiotic Activity by 1,8-Naphthyridine Derivatives against Multi-Resistant Bacterial Strains. PMC.

-

1H NMR Spectrum (1D, 900 MHz, CDCl3, simulated) (NP0025656). NP-MRD.

-

7-Chloro-1,8-naphthyridin-4(1H)-one. Benchchem.

-

Biological Activity of Naturally Derived Naphthyridines. PMC - NIH.

-

7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid Safety Data Sheets. Echemi.

-

Naphthyridines. AMERICAN ELEMENTS®.

-

Antimicrobial Activity of Naphthyridine Derivatives. PMC - NIH.

-

Synthetic Strategies, Reactivity and Applications of 1,5-Naphthyridines. PMC.

-

SAFETY DATA SHEET. Fisher Scientific.

-

7-Chloro-4-hydroxyquinoline. PubChem - NIH.

-

Table of Characteristic IR Absorptions.

-

7-chloro-4-hydroxy-2-phenyl-1,8-naphthyridine (C14H9ClN2O). PubChemLite.

-

Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. PubMed.

-

7-Methyl-1,8-naphthyridin-4(1H)-one. PubChem.

-

7-Chloro-4-oxo-1-thiazol-2-yl-1,4-dihydro-n[15][21]aphthyridine-3-carboxylic acid ethyl ester. Sigma-Aldrich.

-

7-Chloro-1,8-naphthyridin-2-amine. SIELC Technologies.

-

Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. ResearchGate.

-

ASSIGNMENTS OF H AND C NMR SPECTRA OF BENZO[b]N[15][21]APHTHYRIDONE AND OF 2,4-DIMETHYL-5-AMINO-BENZO[b].[15][21] Revue Roumaine de Chimie.

-

NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the. EPFL.

-

11.5: Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

-

An In Vitro Spectroscopic Analysis to Determine Whether Para-Chloroaniline Is Produced from Mixing Sodium Hypochlorite and. e-Publications@Marquette.

Sources

- 1. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. eurekaselect.com [eurekaselect.com]

- 3. benchchem.com [benchchem.com]

- 4. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of 1,8-naphthyridin-4(1H)-on-3-carboxamide derivatives as new ligands of cannabinoid receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. chemscene.com [chemscene.com]

- 8. rsc.org [rsc.org]

- 9. revroum.lew.ro [revroum.lew.ro]

- 10. uanlch.vscht.cz [uanlch.vscht.cz]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. researchgate.net [researchgate.net]

- 13. ossila.com [ossila.com]

- 14. 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-[1,8]naphthyridine-3-carboxylic Acid | CAS 100361-18-0 | SCBT - Santa Cruz Biotechnology [scbt.com]

- 15. Pagoclone - Wikipedia [en.wikipedia.org]

- 16. mednexus.org [mednexus.org]

- 17. Synthesis of variously substituted 1,8-naphthyridine derivatives and evaluation of their antimycobacterial activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. fishersci.com [fishersci.com]

- 20. 7-Chloro-4-hydroxyquinoline | C9H6ClNO | CID 66593 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 21. A mild synthesis of substituted 1,8-naphthyridines - Green Chemistry (RSC Publishing) [pubs.rsc.org]

Solubility profile of 7-Chloro-1,8-naphthyridin-4(1H)-one in organic solvents

An In-Depth Technical Guide to Determining the Solubility Profile of 7-Chloro-1,8-naphthyridin-4(1H)-one in Organic Solvents

Abstract

The solubility of an active pharmaceutical ingredient (API) is a critical determinant of its bioavailability, formulation, and overall therapeutic efficacy.[1][2][3] This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to determine the solubility profile of 7-Chloro-1,8-naphthyridin-4(1H)-one, a key heterocyclic scaffold in medicinal chemistry.[4][5] We will delve into the theoretical underpinnings of solubility, provide detailed experimental protocols for its determination, and offer insights into the interpretation of the resulting data. This document is structured to empower researchers with the necessary tools to generate a robust and reliable solubility profile for this compound in a range of organic solvents.

Introduction: The Critical Role of Solubility in Drug Development

The journey of a new chemical entity (NCE) from discovery to a marketable drug is fraught with challenges, with poor physicochemical properties being a primary cause of attrition.[3][6] Among these properties, solubility is a cornerstone, directly influencing a drug's absorption and, consequently, its bioavailability.[1][7] For a compound like 7-Chloro-1,8-naphthyridin-4(1H)-one, which belongs to the versatile 1,8-naphthyridine class of compounds known for their diverse biological activities, understanding its solubility is paramount.[8][9] An adequate solubility profile is essential for:

-

Formulation Development: Enabling the creation of viable dosage forms (e.g., oral solids, injectables).[2][6]

-

Pharmacokinetic Profiling: Ensuring sufficient drug concentration at the target site to elicit a therapeutic effect.[7]

-

Toxicological Assessments: Allowing for accurate dosing in preclinical studies.[2]

This guide will provide a systematic approach to characterizing the solubility of 7-Chloro-1,8-naphthyridin-4(1H)-one across a spectrum of organic solvents, which is crucial for various stages of drug development, including synthesis, purification, and formulation.[10]

Theoretical Considerations: Factors Influencing Solubility

The solubility of a solid in a liquid is governed by a complex interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" serves as a fundamental guideline.[11][12] For 7-Chloro-1,8-naphthyridin-4(1H)-one (Molecular Formula: C₈H₅ClN₂O, Molecular Weight: 180.59 g/mol ), its solubility in various organic solvents will be dictated by several factors.[13]

Physicochemical Properties of 7-Chloro-1,8-naphthyridin-4(1H)-one

The structure of 7-Chloro-1,8-naphthyridin-4(1H)-one features both polar and non-polar characteristics:

-

Polar Moieties: The presence of the amide group (-C(=O)NH-) and the nitrogen atoms in the naphthyridine ring allows for hydrogen bonding.[13]

-

Non-Polar Moieties: The aromatic rings and the chloro-substituent contribute to its lipophilicity.[13]

This amphiphilic nature suggests that its solubility will vary significantly with the polarity of the organic solvent.

Properties of Organic Solvents

The choice of organic solvents for solubility screening should cover a range of polarities, hydrogen bonding capabilities, and dielectric constants. A suggested panel of solvents is presented in the table below.

| Solvent Class | Examples | Expected Interaction with 7-Chloro-1,8-naphthyridin-4(1H)-one |

| Protic Polar | Methanol, Ethanol | High potential for hydrogen bonding with the amide and ring nitrogens, likely leading to good solubility. |

| Aprotic Polar | DMSO, DMF, Acetonitrile | Capable of dipole-dipole interactions and may accept hydrogen bonds. DMSO is a powerful solvent for many organic compounds.[14] |

| Non-Polar | Toluene, Hexane | Limited potential for favorable interactions beyond van der Waals forces, suggesting lower solubility. |

| Intermediate | Acetone, Ethyl Acetate | Possess both polar and non-polar characteristics, offering a moderate solubility potential. |

Temperature

Temperature is another critical factor influencing solubility.[15] For most solids, solubility increases with temperature as the dissolution process is often endothermic.[15] Therefore, conducting solubility studies at controlled temperatures is essential for reproducibility.

Experimental Determination of Solubility: The Shake-Flask Method

The equilibrium solubility of a compound is best determined using the shake-flask method, which is considered the gold standard for its reliability.[16][17][18] This method involves agitating an excess amount of the solid compound in the solvent of interest until equilibrium is reached.

Workflow for Solubility Determination

The overall workflow for determining the solubility of 7-Chloro-1,8-naphthyridin-4(1H)-one is depicted below.

Figure 1: Workflow for the shake-flask solubility determination.

Detailed Step-by-Step Protocol

Materials:

-

7-Chloro-1,8-naphthyridin-4(1H)-one (purity ≥98%)[13]

-

Selected organic solvents (HPLC grade or equivalent)

-

Calibrated analytical balance

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer

Procedure:

-

Preparation of Stock Standards: Prepare a stock solution of 7-Chloro-1,8-naphthyridin-4(1H)-one in a suitable solvent (e.g., DMSO or methanol) at a known concentration. Use this stock to prepare a series of calibration standards.

-

Sample Preparation:

-

Add an excess amount of 7-Chloro-1,8-naphthyridin-4(1H)-one to a pre-weighed glass vial. The amount should be sufficient to ensure a solid phase remains after equilibration.

-

Add a precise volume of the chosen organic solvent to the vial.

-

Securely cap the vial.

-

-

Equilibration:

-

Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C).[16]

-

Agitate the samples at a consistent speed for a predetermined time (typically 24 to 72 hours) to ensure equilibrium is reached.[16] Preliminary experiments can be conducted to determine the optimal equilibration time.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

Carefully withdraw an aliquot of the supernatant. To ensure no solid particles are transferred, either centrifuge the vial and collect the supernatant or filter the solution using a chemically resistant syringe filter.

-

-

Analysis:

-

Dilute the supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC-UV or UV-Vis spectrophotometry method to determine the concentration of the dissolved compound.

-

-

Data Analysis:

-

Construct a calibration curve from the standard solutions.

-

Use the calibration curve to determine the concentration of 7-Chloro-1,8-naphthyridin-4(1H)-one in the diluted supernatant.

-

Calculate the solubility by accounting for the dilution factor. Express the results in appropriate units (e.g., mg/mL, µg/mL, or M).

-

Data Presentation and Interpretation

The solubility data for 7-Chloro-1,8-naphthyridin-4(1H)-one should be presented in a clear and concise manner to facilitate comparison across different solvents.

Tabulated Solubility Data

| Solvent | Solvent Polarity Index | Solubility at 25°C (mg/mL) | Solubility at 37°C (mg/mL) |

| Methanol | 5.1 | [Experimental Value] | [Experimental Value] |

| Ethanol | 4.3 | [Experimental Value] | [Experimental Value] |

| Acetone | 5.1 | [Experimental Value] | [Experimental Value] |

| Acetonitrile | 5.8 | [Experimental Value] | [Experimental Value] |

| Dimethyl Sulfoxide (DMSO) | 7.2 | [Experimental Value] | [Experimental Value] |

| Ethyl Acetate | 4.4 | [Experimental Value] | [Experimental Value] |

| Toluene | 2.4 | [Experimental Value] | [Experimental Value] |

| n-Hexane | 0.1 | [Experimental Value] | [Experimental Value] |

Interpreting the Solubility Profile

The obtained solubility profile will provide valuable insights into the physicochemical properties of 7-Chloro-1,8-naphthyridin-4(1H)-one.

-

High Solubility in Polar Protic Solvents (Methanol, Ethanol): This would confirm the importance of hydrogen bonding interactions for the solvation of the molecule.

-

Good Solubility in Aprotic Polar Solvents (DMSO, Acetonitrile): This would indicate that dipole-dipole interactions also play a significant role.

-

Low Solubility in Non-Polar Solvents (Toluene, Hexane): This would be expected given the polar nature of the amide group and the naphthyridine core.

This information is crucial for selecting appropriate solvents for synthesis, purification (e.g., crystallization), and the development of formulations.[11]

Conclusion

Determining the solubility profile of 7-Chloro-1,8-naphthyridin-4(1H)-one in a range of organic solvents is a fundamental step in its development as a potential therapeutic agent. The methodologies outlined in this guide, centered around the robust shake-flask method, provide a clear path for researchers to generate accurate and reproducible solubility data. A thorough understanding of the solubility characteristics will enable informed decisions in subsequent stages of drug development, ultimately increasing the probability of success for this promising compound.

References

- The Importance of Solubility for New Drug Molecules. (2020, May 11).

- Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development. (2024, September 9). alwsci.

- Why testing early matters in HTS. (2023, April 6). BMG LABTECH.

- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (n.d.).

- Improving solubility and accelerating drug development. (n.d.). Veranova.

- 7-Chloro-1,8-naphthyridin-4(1H)-one. (n.d.). ChemScene.

- Annex 4. (n.d.). World Health Organization (WHO).

- Compound solubility measurements for early drug discovery. (2022, May 31). Computational Chemistry.

- solubility experimental methods.pptx. (n.d.).

- 4 Ways Drug Solubility Testing Helps Discovery & Development. (2024, April 4). WuXi AppTec.

- Can anyone tell me how to perform equilibrium solubility studies step by step practically? (2013, November 12).

- Predicting drug solubility in organic solvents mixtures: A machine-learning approach supported by high-throughput experimentation. (2024, July 20). PubMed.

- Shake-Flask Solubility Assay. (n.d.). Enamine.

- (PDF) Experimental and Computational Methods Pertaining to Drug Solubility. (n.d.).

- Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. (n.d.). Dissolution Technologies.

- Shake Flask Method Summary The solubility of a drug compound plays a significant role in absorption and i. (n.d.). BioAssay Systems.

- Solvent effects on chemical processes. I: Solubility of aromatic and heterocyclic compounds in binary aqueous-organic solvents. (n.d.). PubMed.

- 1,8-Naphthyridine synthesis. (n.d.). Organic Chemistry Portal.

- Factors Affecting Solubility. (n.d.). BYJU'S.

- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Derivatives. (2025, August 6).

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid. (n.d.). Ossila.

- 7-Chloro-1-cyclopropyl-6-fluoro-4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid. (2025, November 3).

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited. (2021, July 12). ACS Omega.

- A mild synthesis of substituted 1,8-naphthyridines. (n.d.). Green Chemistry (RSC Publishing).

- Solubility factors when choosing a solvent. (2020, November 16). Labclinics.

- Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents. (2023, February 15). PubMed.

- Solubility and Factors Affecting Solubility. (2023, January 29). Chemistry LibreTexts.

- FACTORS INFLUENCING (AFFECTING) ON SOLUBILITY OF DRUGS IN SOLVENT. (n.d.).

- Pagoclone. (n.d.). Wikipedia.

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic Acid. (n.d.).

- 7-Chloro-1-cyclopropyl-6-fluoro-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acid Safety Data Sheets. (n.d.). Echemi.

- 1,8-Naphthyridine. (n.d.). Wikipedia.

Sources

- 1. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]

- 2. bmglabtech.com [bmglabtech.com]

- 3. veranova.com [veranova.com]

- 4. ossila.com [ossila.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. ucd.ie [ucd.ie]

- 7. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]

- 8. Synthesis, characterization, and in silico studies of 1,8-naphthyridine derivatives as potential anti-Parkinson's agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. 1,8-Naphthyridine - Wikipedia [en.wikipedia.org]

- 10. researchgate.net [researchgate.net]

- 11. Solubility factors when choosing a solvent [labclinics.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. chemscene.com [chemscene.com]

- 14. lifechemicals.com [lifechemicals.com]

- 15. byjus.com [byjus.com]

- 16. who.int [who.int]

- 17. researchgate.net [researchgate.net]

- 18. dissolutiontech.com [dissolutiontech.com]

History and discovery of antibacterial naphthyridin-4-one analogs

An In-depth Technical Guide to the History and Discovery of Antibacterial Naphthyridin-4-one Analogs

Executive Summary

The discovery of the naphthyridin-4-one scaffold represents a pivotal moment in the history of antibacterial chemotherapy. What began as an accidental laboratory finding in the early 1960s blossomed into one of the most clinically significant classes of synthetic antibiotics: the quinolones. This guide provides a comprehensive technical overview for researchers, scientists, and drug development professionals on the history, discovery, and scientific evolution of these critical therapeutic agents. We will explore the serendipitous discovery of the progenitor compound, nalidixic acid, elucidate its mechanism of action at a molecular level, detail the structure-activity relationship (SAR) studies that transformed a narrow-spectrum agent into broad-spectrum therapeutic powerhouses, and provide foundational experimental protocols for their synthesis and evaluation. This document is structured to provide not just a historical account, but a field-proven perspective on the causality behind the scientific advancements in this enduring class of antibacterials.

The Serendipitous Discovery: A Byproduct of Antimalarial Research

The story of the quinolone antibiotics begins not with a targeted search for antibacterials, but as a fortunate accident during the synthesis of the antimalarial drug, chloroquine. In 1962, George Lesher and his colleagues at the Sterling-Winthrop Research Institute were investigating derivatives of chloroquine when they isolated a chemical byproduct from a distillation process.[1][2] This impurity, identified as 1-ethyl-7-methyl-1,8-naphthyridin-4-one-3-carboxylic acid, was named nalidixic acid .[3]

Subsequent testing revealed that this novel compound possessed unexpected antibacterial properties.[4] Although its activity was modest and largely confined to Gram-negative bacteria, it showed particular efficacy against pathogens responsible for urinary tract infections (UTIs).[3][5][6] Following its discovery, nalidixic acid was introduced into clinical practice in 1967 under trade names like NegGram, marking the birth of a completely new class of synthetic antibiotics.[5][7] This discovery underscores a crucial lesson in drug development: serendipity, coupled with keen observation, can open entirely new therapeutic avenues. The initial lead, though imperfect, provided the foundational scaffold upon which decades of medicinal chemistry would build.[8]

Naphthyridinone vs. Quinolone: A Structural Clarification

While nalidixic acid is universally recognized as the predecessor of all quinolone antibiotics, it is, in a strict chemical sense, a naphthyridone.[1][5] The distinction lies in the core bicyclic ring structure:

-

Naphthyridinones , like nalidixic acid, contain a 1,8-naphthyridine nucleus, which features two nitrogen atoms in the fused ring system.[2]

-

Quinolones possess a quinoline nucleus, which contains only a single nitrogen atom.

Despite this structural difference, the shared mechanism of action and the 4-oxo-3-carboxy pharmacophore have led to the common practice of grouping them together.[8] The term "quinolones" is now broadly used to encompass both the original naphthyridinones and the true quinolone analogs that followed.[8] The development journey quickly demonstrated that both scaffolds could serve as effective platforms for antibacterial agents.

Mechanism of Action: A Lethal Interference with DNA Topology

Naphthyridin-4-one analogs exert their bactericidal effect by targeting two essential bacterial enzymes known as type II topoisomerases: DNA gyrase and topoisomerase IV .[9][10] These enzymes are critical for managing the complex topology of bacterial DNA during replication, transcription, and repair.[11] Eukaryotic cells do not possess DNA gyrase or topoisomerase IV, providing a basis for the selective toxicity of these drugs against bacteria.[1]

The core mechanism involves the following steps:

-

Enzyme Binding: The drug molecule enters the bacterial cell, often through porin channels, and binds to the topoisomerase enzyme.[1]

-

Formation of a Ternary Complex: The drug intercalates between the DNA base pairs at the point of cleavage, stabilizing a transient state where the enzyme is covalently linked to the cleaved DNA strands. This forms a stable drug-enzyme-DNA ternary complex.[9][10]

-

Inhibition of DNA Religation: By stabilizing this complex, the drug prevents the topoisomerase from resealing the double-strand DNA break it created.[4]

-

Replication Fork Arrest & Cell Death: The accumulation of these stalled cleavage complexes acts as a physical barrier to the DNA replication machinery.[10] This leads to the arrest of DNA synthesis, the induction of the SOS response, and ultimately, cell death.[11]

In Gram-negative bacteria, DNA gyrase is the primary target, while in Gram-positive bacteria, topoisomerase IV is often the main site of action.[]

Caption: Mechanism of action of naphthyridin-4-one antibiotics.

The Evolution of a Scaffold: Structure-Activity Relationship (SAR)

The initial limitations of nalidixic acid—its narrow spectrum, modest potency, and rapid development of resistance—drove extensive medicinal chemistry efforts.[7] Over 10,000 analogs have been synthesized since its discovery, leading to a deep understanding of the structure-activity relationship (SAR) of the naphthyridinone/quinolone core.[1][13]

| Position | Modification | Impact on Activity | Key Examples |

| N-1 | Small alkyl (e.g., ethyl, cyclopropyl) | Essential for gyrase binding and antibacterial potency. Cyclopropyl often enhances potency. | Nalidixic acid (ethyl), Ciprofloxacin (cyclopropyl) |

| C-3 | Carboxylic Acid | Critical for activity. It, along with the C-4 keto group, binds to the DNA gyrase.[4] | All clinically relevant quinolones |

| C-5 | Amino, Methyl | Can enhance Gram-positive activity but may be associated with phototoxicity or QTc prolongation. | Sparfloxacin |

| C-6 | Fluorine | Pivotal discovery . Dramatically increases gyrase inhibition and broadens the spectrum to include Gram-positive bacteria. Defines the fluoroquinolones .[14] | Norfloxacin, Ciprofloxacin |

| C-7 | Piperazine or other cyclic amines | Greatly enhances spectrum (especially against Pseudomonas aeruginosa), potency, and pharmacokinetic properties.[2] | Ciprofloxacin, Levofloxacin |

| C-8 | Methoxy, Halogen | A methoxy group can increase activity and reduce resistance development. An 8-aza (naphthyridine) can increase adverse events.[2][14] | Moxifloxacin (methoxy) |

The systematic modification of this scaffold, particularly the addition of a fluorine atom at C-6 and a piperazine ring at C-7, transformed the original lead into highly potent, broad-spectrum antibiotics that became mainstays of clinical practice.[2][14]

Key Experimental Protocols

Trustworthy and reproducible experimental data are the bedrock of drug discovery. The following protocols outline foundational methodologies for the synthesis and evaluation of novel naphthyridin-4-one analogs.

Representative Synthesis: Gould-Jacobs Reaction Pathway

A common and versatile method for constructing the 4-oxo-1,8-naphthyridine core is an adaptation of the Gould-Jacobs reaction. This involves the condensation of an aminopyridine with a malonic acid derivative, followed by thermal cyclization and subsequent alkylation.

Step-by-Step Methodology:

-

Condensation: React 2-amino-6-methylpyridine with diethyl ethoxymethylenemalonate (EMME).

-

In a round-bottom flask, combine equimolar amounts of the aminopyridine and EMME.

-

Heat the mixture at 100-120°C for 2-3 hours. The reaction can be monitored by Thin Layer Chromatography (TLC).

-

Upon completion, cool the mixture to allow the intermediate product, a diethyl aminomethylenemalonate derivative, to crystallize. Recrystallize from ethanol.

-

-

Thermal Cyclization: Heat the intermediate from Step 1 in a high-boiling point solvent like Dowtherm A or mineral oil.

-

Add the intermediate to the solvent and heat to approximately 240-250°C for 30-60 minutes.

-

The cyclization results in the formation of the ethyl 7-methyl-4-oxo-1,8-naphthyridine-3-carboxylate.

-

Cool the reaction mixture and collect the precipitated product by filtration.

-

-

Saponification: Hydrolyze the ester to the crucial carboxylic acid.

-

Suspend the product from Step 2 in a 10% aqueous sodium hydroxide solution.

-

Reflux the mixture for 1-2 hours until a clear solution is formed.

-

Cool the solution and acidify with a mineral acid (e.g., HCl) to a pH of 2-3.

-

The carboxylic acid product precipitates and can be collected by filtration, washed with water, and dried.

-

-

N-Alkylation: Introduce the substituent at the N-1 position.

-

Suspend the carboxylic acid from Step 3 in a suitable solvent like dimethylformamide (DMF).

-

Add a base, such as potassium carbonate, followed by the desired alkylating agent (e.g., ethyl iodide).

-

Heat the mixture at 60-80°C for several hours until the starting material is consumed (monitor by TLC).

-

Pour the reaction mixture into water to precipitate the final product, which is the N-alkylated naphthyridin-4-one analog (e.g., nalidixic acid).

-

Collect the product by filtration and purify by recrystallization.

-

Antibacterial Susceptibility Testing: Broth Microdilution for MIC Determination

The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The broth microdilution method is a standardized and widely used technique.

Step-by-Step Methodology:

-

Preparation of Inoculum:

-

From a fresh (18-24 hour) agar plate, select 3-5 well-isolated colonies of the test bacterium.

-

Suspend the colonies in a sterile saline or broth solution.

-

Adjust the turbidity of the suspension to match a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL.

-

Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.

-

-

Preparation of Drug Dilutions:

-

Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

-

Perform a two-fold serial dilution of the compound in cation-adjusted Mueller-Hinton Broth (CAMHB) in a 96-well microtiter plate. Typical concentration ranges might be 64 µg/mL down to 0.06 µg/mL.

-

-

Inoculation and Incubation:

-

Add the diluted bacterial inoculum to each well of the microtiter plate containing the drug dilutions.

-

Include a positive control well (broth + inoculum, no drug) and a negative control well (broth only).

-

Incubate the plate at 35-37°C for 16-20 hours in ambient air.

-

-

Reading the MIC:

-

After incubation, visually inspect the plate for bacterial growth (indicated by turbidity).

-

The MIC is the lowest concentration of the compound at which there is no visible growth.

-

Caption: Experimental workflow for MIC determination via broth microdilution.

The Challenge of Resistance

The extensive use of quinolone antibiotics has inevitably led to the emergence of bacterial resistance, which compromises their clinical utility.[10] Understanding these mechanisms is critical for the development of next-generation agents. The primary modes of resistance are:

-

Target-Site Mutations: Single point mutations in the genes encoding DNA gyrase (gyrA) and topoisomerase IV (parC) are the most common mechanism.[9][] These mutations alter the drug-binding site, reducing the affinity of the antibiotic for its target.

-

Reduced Drug Accumulation: Bacteria can reduce the intracellular concentration of the drug by either decreasing its uptake (e.g., through mutations in porin proteins) or by actively pumping it out using multidrug-resistant (MDR) efflux pumps.[10][11]

-

Plasmid-Mediated Resistance: Resistance can also be acquired horizontally via plasmids. The qnr genes, for example, encode proteins that protect the target topoisomerases from the action of quinolones.[9][10]

Conclusion and Future Perspectives

The journey from the accidental discovery of nalidixic acid to the rational design of modern fluoroquinolones is a testament to the power of medicinal chemistry and microbiology. The 1,8-naphthyridin-4-one core provided a remarkably versatile scaffold that, through decades of research, yielded some of the most important antibacterial agents in the physician's armamentarium. While the rise of resistance presents a formidable challenge, the foundational knowledge of this class's mechanism and SAR continues to guide the search for novel analogs. Future research will focus on designing compounds that can evade existing resistance mechanisms, perhaps by binding to alternative sites on the topoisomerase enzymes or by possessing dual-targeting capabilities.[15] The legacy of nalidixic acid is not just the drugs it spawned, but the enduring scientific principles of discovery, optimization, and adaptation that it exemplifies.

References

-

Wikipedia. Quinolone antibiotic. [Link]

-

Redgrave, L. S., Sutton, S. B., Webber, M. A., & Piddock, L. J. V. (2014). Mechanism of action of and resistance to quinolones. Journal of Antimicrobial Chemotherapy, 69(10), 2616-2621. [Link]

-

Correia, S., Poeta, P., Hébraud, M., Capelo, J. L., & Igrejas, G. (2017). Mechanisms of quinolone action and resistance: where do we stand?. Journal of Medical Microbiology, 66(5), 551-559. [Link]

-

Fàbrega, A., Madurga, S., Giralt, E., & Vila, J. (2009). Quinolones: Mechanism, Lethality and Their Contributions to Antibiotic Resistance. Molecules, 14(12), 5662-5686. [Link]

-

Wikipedia. Nalidixic acid. [Link]

-

Hooper, D. C. (2001). Quinolones: Past, Present, and Future. Clinical Infectious Diseases, 32(Supplement_1), S9-S15. [Link]

-

Appelbaum, P. C., & Hunter, P. A. (2000). The quinolones: decades of development and use. Journal of Antimicrobial Chemotherapy, 46(suppl_3), 1-2. [Link]

-

Synapse. (2024, June 14). What is Nalidixic Acid used for?. [Link]

-

Davidson, M. W. (2015, November 13). Nalidixic Acid. Molecular Expressions. [Link]

-

RCSB PDB-101. (n.d.). Fluoroquinolones. [Link]

-

Wentland, M. P. (2015). Origins of the Quinolone Class of Antibacterials: An Expanded “Discovery Story”. Journal of Medicinal Chemistry, 58(10), 4199-4207. [Link]

-

Chen, Y. L., et al. (2012). Design and synthesis of new 2-arylnaphthyridin-4-ones as potent antitumor agents targeting tumorigenic cell lines. European Journal of Medicinal Chemistry, 54, 737-745. [Link]

-

O'Brien, T. P. (2003, July 15). Generations apart: Making sense of the new fluoroquinolones. Healio. [Link]

-

Ball, P. (2000). Development of the quinolones. Journal of Antimicrobial Chemotherapy, 46(suppl_3), 17-24. [Link]

-

Ravindranath, K., & Reddy, K. R. (2013). SYNTHESIS OF SOME NEWER NALIDIXIC ACID DERIVATIVES AS POTENT ANTIMICROBIAL AGENTS. Research and Reviews: A Journal of Pharmaceutical Science, 4(1), 1-5. [Link]

-

Singh, S. B., et al. (2015). Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4). Bioorganic & Medicinal Chemistry Letters, 25(11), 2407-2412. [Link]

-

Crumplin, G. C., & Smith, J. T. (1975). Nalidixic Acid: an Antibacterial Paradox. Antimicrobial Agents and Chemotherapy, 8(3), 251-261. [Link]

-

Wang, Z., et al. (2025). Mild synthesis of fused polycyclic 1,6-naphthyridin-4-amines and their optical properties. RSC Advances, 15, 27551-27557. [Link]

-

Domagala, J. M., et al. (1992). Fluoronaphthyridines as antibacterial agents. 4. Synthesis and structure-activity relationships of 5-substituted 6-fluoro-7-(cycloalkylamino)-1,4-dihydro-4-oxo-1,8-naphthyridine-3-carboxylic acids. Journal of Medicinal Chemistry, 35(3), 478-485. [Link]

-

Szafraniec-Szczęsny, J., et al. (2024). Antimicrobial Activity of Naphthyridine Derivatives. Pharmaceuticals, 17(12), 1705. [Link]

Sources

- 1. Quinolone antibiotic - Wikipedia [en.wikipedia.org]

- 2. academic.oup.com [academic.oup.com]

- 3. Molecular Expressions Microscopy Primer: Specialized Microscopy Techniques - Polarized Light Microscopy Gallery - Nalidixic Acid [micro.magnet.fsu.edu]

- 4. PDB-101: Global Health: Antimicrobial Resistance: undefined: Fluoroquinolones [pdb101.rcsb.org]

- 5. Nalidixic acid - Wikipedia [en.wikipedia.org]

- 6. What is Nalidixic Acid used for? [synapse.patsnap.com]

- 7. scispace.com [scispace.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. Mechanism of action of and resistance to quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 10. microbiologyresearch.org [microbiologyresearch.org]

- 11. mdpi.com [mdpi.com]

- 13. ovid.com [ovid.com]

- 14. Generations apart: Making sense of the new fluoroquinolones [healio.com]

- 15. Structure activity relationship of substituted 1,5-naphthyridine analogs of oxabicyclooctane-linked novel bacterial topoisomerase inhibitors as broad-spectrum antibacterial agents (Part-4) - PubMed [pubmed.ncbi.nlm.nih.gov]

Metabolic Stability of 1,8-Naphthyridine Rings in Drug Discovery: A Senior Application Scientist's Guide

An In-Depth Technical Guide

The 1,8-naphthyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged scaffold" due to its presence in a multitude of molecules with a vast spectrum of biological activities.[1][2][3] From the foundational antibacterial agent, nalidixic acid, discovered in 1962, to contemporary agents targeting cancer, viruses, and neurological disorders, this nitrogen-containing heterocycle is a versatile tool for drug designers.[1][2][3][4][5][6] However, the very features that make the 1,8-naphthyridine ring attractive—its rigid structure, hydrogen bonding capabilities, and ability to modulate physicochemical properties—also present distinct challenges in drug metabolism.

Understanding and engineering the metabolic stability of these compounds is paramount for successful drug development.[7][8][9][10] Poor metabolic stability can lead to rapid clearance, low bioavailability, and the formation of potentially toxic metabolites, dooming an otherwise promising drug candidate. This guide provides a comprehensive overview of the metabolic liabilities of the 1,8-naphthyridine core, details robust experimental protocols for its assessment, and outlines field-proven strategies to enhance its stability, ensuring that researchers can navigate these challenges with confidence.

The Metabolic Gauntlet: Key Pathways for 1,8-Naphthyridine Biotransformation

While often incorporated to reduce metabolism by cytochrome P450 (CYP) enzymes, the electron-deficient nature of the pyridine rings in the 1,8-naphthyridine scaffold makes it a prime substrate for other metabolic enzymes, particularly Aldehyde Oxidase (AO).[11]

The Primary Challenge: Aldehyde Oxidase (AO)

Aldehyde Oxidase, a cytosolic molybdenum-containing flavoprotein, is a critical enzyme in the Phase I metabolism of many nitrogen-containing aromatic heterocycles.[11][12] Its significance has grown as medicinal chemists increasingly use such scaffolds to circumvent CYP-mediated metabolism.[11]

-

Mechanism of Action: AO-mediated metabolism proceeds via a nucleophilic attack on an electron-deficient sp2-hybridized carbon atom, typically adjacent to a ring nitrogen.[12] This results in the hydroxylation of the ring, often leading to a lactam metabolite that can be rapidly cleared. This rapid clearance can be a significant liability for drug candidates.[13]

-

Predictive Challenges: A major hurdle in accounting for AO metabolism is the significant species-specific variation in enzyme expression and activity.[11][12] Rodent models, commonly used in preclinical studies, often poorly predict human clearance by AO, making early assessment with human-derived systems essential.

The Ever-Present: Cytochrome P450 (CYP) Enzymes

CYP enzymes, primarily located in the liver, are responsible for the oxidative metabolism of a vast majority of drugs.[14][15] While the 1,8-naphthyridine core itself can be somewhat resistant to CYP oxidation, these enzymes readily metabolize substituents attached to the ring.[16][17][18]

-

Common Reactions: The most frequent CYP-mediated reactions include hydroxylation of alkyl or aryl side chains and N-dealkylation. A classic example is the metabolism of nalidixic acid, where the 7-methyl group is oxidized first to a hydroxymethyl group and subsequently to a carboxylic acid.[17][18] Importantly, studies have shown that in some cases, the naphthyridine nucleus itself remains intact during these transformations.[17][18]

Phase II Conjugation

If Phase I metabolism by AO or CYP enzymes introduces a hydroxyl group, the molecule becomes susceptible to Phase II conjugation reactions, such as glucuronidation.[19][20] These reactions attach large, polar moieties to the drug, dramatically increasing water solubility and facilitating rapid excretion. Phenolic hydroxyl groups are particularly prone to rapid glucuronidation.[21]

Caption: Key Metabolic Pathways for 1,8-Naphthyridine Derivatives.

A Framework for Assessment: Experimental Protocols for Metabolic Stability

Early and accurate assessment of metabolic stability is crucial.[8][9] A tiered approach, starting with simple, high-throughput in vitro assays and progressing to more complex systems, provides the necessary data for decision-making.

The In Vitro Toolkit: A Comparative Overview

In vitro assays are the workhorses of early ADME (Absorption, Distribution, Metabolism, and Excretion) testing, providing key parameters like in vitro half-life (t½) and intrinsic clearance (CLint).[8]

| Assay Type | Biological System | Key Enzymes Present | Primary Application | Key Limitation |

| Liver Microsomes | Subcellular fraction (ER) | Phase I (CYPs, FMOs) | High-throughput screening for CYP-mediated metabolism.[7][22] | Lacks cytosolic enzymes (e.g., Aldehyde Oxidase) and Phase II enzymes.[12] |

| Liver S9 Fraction | Subcellular fraction | Phase I (CYPs) & Cytosolic Enzymes (AO) , some Phase II | Broader screen than microsomes, includes AO activity.[7][12] | Can have lower specific activity than microsomes; not all cofactors present. |

| Hepatocytes | Intact liver cells | Full complement of Phase I & II enzymes , transporters | "Gold Standard" in vitro model. Most predictive of in vivo hepatic clearance.[12][22] | Lower throughput, more complex, and costly to perform. |

Detailed Protocol: Liver Microsomal Stability Assay

This protocol describes a standard procedure to determine the intrinsic clearance of a 1,8-naphthyridine derivative using human liver microsomes (HLM).

Objective: To determine the rate of disappearance of a test compound when incubated with liver microsomes, as a measure of its susceptibility to Phase I metabolism.

Materials:

-

Test compound stock solution (e.g., 10 mM in DMSO)

-

Human Liver Microsomes (HLM), pooled (e.g., 20 mg/mL)

-

Phosphate Buffer (0.1 M, pH 7.4)

-

NADPH Regenerating System (e.g., NADPH-A/B solution)

-

Positive control compounds (e.g., a rapidly metabolized compound like Verapamil and a stable one like Warfarin)

-

Acetonitrile with internal standard (for quenching and analysis)

-

96-well incubation plate and analytical plate

Procedure:

-

Preparation: Thaw HLM and NADPH solutions on ice. Prepare a working solution of the test compound by diluting the stock solution in buffer (e.g., to 100 µM).

-

Incubation Mixture: In the 96-well incubation plate, prepare the main incubation mixture (for n+1 wells) containing phosphate buffer and HLM (final concentration typically 0.5-1.0 mg/mL). Pre-warm the plate at 37°C for 5-10 minutes.

-

Initiating the Reaction: To start the metabolic reaction, add the NADPH regenerating system to the wells. Immediately after, add the test compound working solution to achieve the final desired concentration (typically 1 µM). Mix well.

-

Time-Point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot from the incubation mixture and add it to a well in the analytical plate containing ice-cold acetonitrile with an internal standard. This immediately stops the reaction.

-

Analysis: Once all time points are collected, centrifuge the analytical plate to precipitate the microsomal proteins. Transfer the supernatant to a new plate for analysis by LC-MS/MS to quantify the remaining parent compound relative to the internal standard.

-

Data Calculation:

-

Plot the natural log of the percentage of the compound remaining versus time.

-

The slope of the linear regression of this plot is the elimination rate constant (k).

-

Calculate the in vitro half-life (t½) as: t½ = 0.693 / k.

-

Calculate intrinsic clearance (CLint) as: CLint (µL/min/mg protein) = (0.693 / t½) * (incubation volume / mg of microsomal protein).

-

Caption: A Tiered Workflow for Assessing Metabolic Stability.

Causality-Driven Design: Strategies to Enhance Metabolic Stability

When a 1,8-naphthyridine candidate exhibits poor metabolic stability, a systematic, structure-based approach is required. The choice of strategy depends on identifying the "metabolic soft spot" and the primary enzyme responsible.

Blocking the Site of Metabolism

This is the most direct approach, involving modification at the specific atom where metabolism occurs.

-

Deuteration: Replacing a metabolically labile carbon-hydrogen (C-H) bond with a stronger carbon-deuterium (C-D) bond can slow the rate of bond cleavage by metabolic enzymes (the kinetic isotope effect).[10][23] This is a subtle modification that is unlikely to alter pharmacology.

-

Fluorination: Introducing a fluorine atom at a site of oxidation can serve two purposes. The C-F bond is exceptionally strong and resistant to cleavage, and the high electronegativity of fluorine deactivates adjacent positions towards oxidative attack.[23]

-

Steric Hindrance: Placing a larger, metabolically stable group (e.g., a t-butyl group) near the site of metabolism can physically block the enzyme's active site from accessing the labile position.[11]

Modulating Electronic Properties

This strategy aims to make the molecule a less favorable substrate for the metabolizing enzyme, particularly for AO.

-

Electron-Withdrawing Groups (EWGs): Attaching potent EWGs (e.g., -CF₃, -SO₂NH₂) to the naphthyridine ring system can decrease its electron density, making it less susceptible to nucleophilic attack by AO or oxidation by CYPs.[11][21]

-

Isomeric Rearrangement: Sometimes, simply moving a substituent or one of the ring nitrogens (if exploring other naphthyridine isomers) can profoundly alter the electronic distribution and disrupt the metabolic process without negatively impacting the desired activity.[11][24]

Bioisosteric Replacement

If a particular substituent is the source of metabolic liability, it can be replaced with a bioisostere—a different group that retains the parent molecule's biological activity but possesses a more robust metabolic profile.[25] For example, a metabolically labile phenyl group could be replaced with a more stable pyridyl or thiophene ring.[23]

Caption: Decision Tree for Improving Metabolic Stability.

Conclusion

The 1,8-naphthyridine scaffold will undoubtedly remain a valuable component of the medicinal chemist's toolbox. Its success, however, hinges on a proactive and informed approach to drug metabolism. By understanding the primary roles of Aldehyde Oxidase and Cytochrome P450 enzymes, employing a robust cascade of in vitro assays—with a crucial emphasis on systems containing cytosolic enzymes—and applying rational, structure-based design principles, researchers can effectively mitigate metabolic liabilities. This integrated strategy transforms the challenge of metabolic stability from a potential project-ending obstacle into a solvable engineering problem, paving the way for the development of safer and more effective 1,8-naphthyridine-based therapeutics.

References

- Aldehyde Oxidase | Cambridge MedChem Consulting.

- Involvement of Aldehyde Oxidase (AOXs)

- Metabolism of five membered nitrogen containing heterocycles - Hypha Discovery Blogs.

- Utility of metabolic stability screening: comparison of in vitro and in vivo clearance - PubMed.

- Aldehyde Oxidase: Reaction Mechanism and Prediction of Site of Metabolism | ACS Omega.

- Metabolic Stability in Drug Development: 5 Assays - WuXi AppTec.

- Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed.

- THE METABOLISM OF NHETEROCYCLES.

- Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC - NIH.

- Metabolic Stability Assays • WuXi AppTec Lab Testing Division.

- Improving the decision-making process in the structural modification of drug candidates Part I: Enhancing Metabolic Stability - NEDMDG.

- Microbiological Metabolism of Naphthyridines - PMC.

- metabolic stability & determining intrinsic drug clearance - YouTube.

- Enhancement of metabolic stability with structural modifications....

- Microbiological metabolism of naphthyridines - PubMed.

- A Comparative Study of 1,7-Naphthyridine and 1,8-Naphthyridine Scaffolds in Drug Discovery - Benchchem.

- Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed.

- discovery and history of 1,8-naphthyridine compounds - Benchchem.

- 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed.

- Gram-Scale Synthesis of 1,8-Naphthyridines in Water: The Friedlander Reaction Revisited | ACS Omega - ACS Public

- 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed.

- (PDF)

-

Bioisosteric Replacements - Cambridge MedChem Consulting. 24.[12][16]-Naphthyridine derivatives as dual inhibitor of alkaline phosphatase and carbonic anhydrase - PMC.

- Synthesis and Biological Evaluation of Some Novel 1,8-Naphthyridine Deriv

- (PDF)

- 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities | Request PDF - ResearchG

- Design, synthesis, and anti-mycobacterial evaluation of 1,8-naphthyridine-3-carbonitrile analogues - RSC Publishing.

- Medicinal Chemistry Perspective of 1,8-Naphthyridines as Anticancer Agents - PubMed.

- 1,8-Naphthyridine derivatives: A privileged scaffold for vers

- Identification of Cytochrome P450 Enzymes Responsible for Oxidative Metabolism of Synthetic Cannabinoid (1-Hexyl-1H-Indol-3-yl)-1-naphthalenyl-methanone (JWH-019) - MDPI.

- Examples of bioisosteric replacement in drug development - ResearchG

- Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs - MDPI.

- Cytochrome P450 Enzymes and Drug Metabolism in Humans - MDPI.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 1,8-Naphthyridine Derivatives: A Review of Multiple Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. 1,8-naphthyridine derivatives: an updated review on recent advancements of their myriad biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 1,8-Naphthyridine Derivatives: A Privileged Scaffold for Versatile Biological Activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 8. Introduction to in vitro estimation of metabolic stability and drug interactions of new chemical entities in drug discovery and development - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]

- 10. Drug metabolic stability in early drug discovery to develop potential lead compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Involvement of Aldehyde Oxidase (AOXs) in Drug Metabolism: Early Prediction and Coping Strategies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 12. Aldehyde Oxidase | Cambridge MedChem Consulting [cambridgemedchemconsulting.com]

- 13. pubs.acs.org [pubs.acs.org]

- 14. Impact of Cytochrome P450 Enzymes on the Phase I Metabolism of Drugs | MDPI [mdpi.com]

- 15. mdpi.com [mdpi.com]

- 16. academic.oup.com [academic.oup.com]

- 17. Microbiological Metabolism of Naphthyridines - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Microbiological metabolism of naphthyridines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. hyphadiscovery.com [hyphadiscovery.com]

- 20. Identification and Optimization of a Series of 8-Hydroxy Naphthyridines with Potent In Vitro Antileishmanial Activity: Initial SAR and Assessment of In Vivo Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 21. nedmdg.org [nedmdg.org]

- 22. m.youtube.com [m.youtube.com]

- 23. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 24. researchgate.net [researchgate.net]

- 25. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols for Palladium-Catalyzed Suzuki Coupling of 7-Chloro-1,8-naphthyridin-4(1H)-one

Introduction: Unlocking a Privileged Scaffold in Medicinal Chemistry

The 1,8-naphthyridin-4(1H)-one core is a privileged scaffold in medicinal chemistry, forming the structural basis for a multitude of compounds with diverse biological activities. The targeted functionalization of this scaffold is paramount for the exploration of structure-activity relationships (SAR) and the development of novel therapeutic agents. Among the myriad of synthetic methodologies, the Suzuki-Miyaura cross-coupling reaction stands out as a robust and versatile tool for the formation of carbon-carbon bonds.[1][2] This application note provides a comprehensive guide to the palladium-catalyzed Suzuki coupling of 7-Chloro-1,8-naphthyridin-4(1H)-one with a variety of (hetero)arylboronic acids.

The chloro-substituent at the 7-position of the naphthyridinone ring, while being an economical and readily available handle, presents a moderate challenge for activation in Suzuki couplings compared to its bromo or iodo counterparts.[3] This is due to the stronger C-Cl bond, which necessitates the use of highly active catalytic systems.[4] Furthermore, the presence of a free N-H group in the naphthyridinone ring can potentially lead to catalyst inhibition or undesired N-arylation side reactions.[5] This guide will delve into the mechanistic rationale behind the selection of optimal reaction components and provide a detailed, field-proven protocol to navigate these challenges, enabling researchers to efficiently synthesize a diverse library of 7-aryl-1,8-naphthyridin-4(1H)-ones.

Mechanistic Considerations: The Suzuki-Miyaura Catalytic Cycle

The Suzuki-Miyaura cross-coupling reaction proceeds through a well-established catalytic cycle involving a palladium catalyst.[6] The cycle can be broadly divided into three key steps: oxidative addition, transmetalation, and reductive elimination.

Figure 1: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

-

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-chlorine bond of 7-Chloro-1,8-naphthyridin-4(1H)-one to form a Pd(II) intermediate. This is often the rate-limiting step for less reactive aryl chlorides and is facilitated by electron-rich and bulky phosphine ligands that stabilize the electron-deficient palladium center.[7]

-

Transmetalation: The organoboronic acid is activated by a base to form a more nucleophilic borate species. This borate then transfers its organic group to the palladium center, displacing the halide and forming a new diorganopalladium(II) complex.[2]

-

Reductive Elimination: The two organic groups on the palladium center couple and are eliminated, forming the desired C-C bond and regenerating the active Pd(0) catalyst, which can then re-enter the catalytic cycle.[3]

Optimizing the Reaction Conditions: A Comparative Analysis

The success of the Suzuki coupling of 7-Chloro-1,8-naphthyridin-4(1H)-one hinges on the judicious selection of the catalyst, ligand, base, and solvent. The following table summarizes key considerations and provides a starting point for optimization.

| Parameter | Recommended Options | Rationale & Key Considerations |

| Palladium Source | Pd(OAc)₂, Pd₂(dba)₃, Buchwald Precatalysts (e.g., XPhos-Pd-G2, SPhos-Pd-G3) | Pd(II) sources like Pd(OAc)₂ are often used in combination with a ligand. Buchwald precatalysts are air- and moisture-stable and provide a 1:1 ratio of palladium to ligand, leading to more reproducible results and efficient formation of the active catalyst.[8] |

| Ligand | Buchwald Ligands (XPhos, SPhos), P(t-Bu)₃, PCy₃ | For coupling with aryl chlorides, bulky and electron-rich monodentate phosphine ligands are crucial. They promote the oxidative addition step and stabilize the monoligated Pd(0) species, which is highly active.[7][9] |

| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | The base activates the boronic acid for transmetalation. K₃PO₄ is often a good choice for substrates with acidic protons, as it is a strong enough base for activation but can be less prone to promoting side reactions compared to stronger bases like hydroxides.[10][11] |

| Solvent | Dioxane/H₂O, Toluene/H₂O, DMF/H₂O, 2-Propanol | A mixture of an organic solvent and water is commonly used. Water is necessary for the activation of the boronic acid by the base. The choice of organic solvent can influence the solubility of the reactants and the reaction temperature.[4] |

| Temperature | 80-120 °C | Higher temperatures are generally required to facilitate the oxidative addition of the less reactive aryl chloride. Microwave heating can significantly reduce reaction times.[4] |

Recommended Protocol: Suzuki Coupling of 7-Chloro-1,8-naphthyridin-4(1H)-one

This protocol is based on established procedures for the Suzuki coupling of challenging chloro-heterocycles, particularly those with a free N-H group.[9][12]

Materials:

-

7-Chloro-1,8-naphthyridin-4(1H)-one (1.0 equiv)

-

Arylboronic acid (1.2-1.5 equiv)

-

XPhos-Pd-G2 (Chloro(2-dicyclohexylphosphino-2′,4′,6′-triisopropyl-1,1′-biphenyl)(2′-amino-1,1′-biphenyl-2-yl)palladium(II)) (1-3 mol%)[8]

-

Potassium phosphate (K₃PO₄) (2.0-3.0 equiv)

-

1,4-Dioxane (anhydrous)

-

Water (degassed)

-

Inert atmosphere (Nitrogen or Argon)

-

Microwave reactor or oil bath

-

Standard laboratory glassware

Experimental Workflow:

Figure 2: Step-by-step experimental workflow for the Suzuki coupling.

Step-by-Step Procedure:

-

Reaction Setup: To a microwave vial or a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 7-Chloro-1,8-naphthyridin-4(1H)-one (1.0 equiv), the desired arylboronic acid (1.2-1.5 equiv), and potassium phosphate (K₃PO₄, 2.0-3.0 equiv).

-

Catalyst Addition: Under a stream of inert gas (nitrogen or argon), add the XPhos-Pd-G2 precatalyst (1-3 mol%).

-

Solvent Addition: Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 to 10:1 ratio). The reaction concentration is generally in the range of 0.1-0.5 M with respect to the limiting reagent.

-

Degassing: Seal the vessel and further degas the reaction mixture by bubbling with an inert gas for 10-15 minutes.

-

Heating: Heat the reaction mixture to the desired temperature (e.g., 100-120 °C) using either a microwave reactor or a preheated oil bath.

-

Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an appropriate organic solvent (e.g., ethyl acetate or dichloromethane).

-

Purification: Combine the organic layers, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography on silica gel.

Troubleshooting and Field-Proven Insights

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Conversion | - Inefficient catalyst activation- Deactivated catalyst or ligands- Insufficiently degassed system | - Use a modern precatalyst like XPhos-Pd-G2 or SPhos-Pd-G3 for reliable activation.[8]- Ensure fresh, high-purity catalyst and ligands are used.- Rigorously degas all solvents and the reaction mixture.[6] |

| Protodeboronation of Boronic Acid | - Presence of excess water- Prolonged reaction times at high temperatures | - Minimize the amount of water in the solvent system (e.g., increase the organic solvent ratio).- Use a less aqueous-soluble base like K₃PO₄.- Consider using the corresponding boronic ester (e.g., pinacol ester) which can be more stable. |

| Homocoupling of Boronic Acid | - Presence of oxygen | - Improve the degassing procedure. Oxygen can facilitate the oxidative homocoupling.[6] |

| N-Arylation Side Product | - Use of a very strong base- High reaction temperatures | - Use a milder base like K₂CO₃ or K₃PO₄ instead of stronger bases like NaOt-Bu or hydroxides.- Optimize the reaction temperature to the lowest effective level. |

| Incomplete Reaction | - Sterically hindered boronic acid- Electron-poor boronic acid | - Increase the catalyst loading and/or reaction temperature.- Switch to a more active ligand system (e.g., from XPhos to SPhos or vice versa).[7][10] |

Conclusion

The palladium-catalyzed Suzuki-Miyaura cross-coupling of 7-Chloro-1,8-naphthyridin-4(1H)-one is a highly effective method for the synthesis of a diverse range of 7-aryl derivatives. By employing modern, highly active catalytic systems, such as those based on Buchwald ligands, and by carefully controlling the reaction parameters, the challenges associated with the coupling of this electron-deficient chloro-heterocycle can be overcome. The protocols and insights provided in this guide are intended to serve as a robust starting point for researchers in their efforts to explore the chemical space around the 1,8-naphthyridin-4(1H)-one scaffold, ultimately accelerating the discovery of new and improved therapeutic agents.

References

Sources